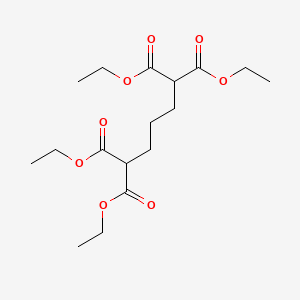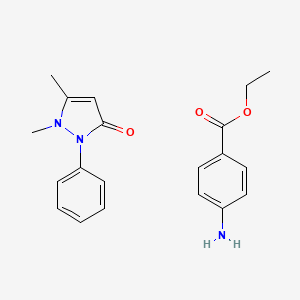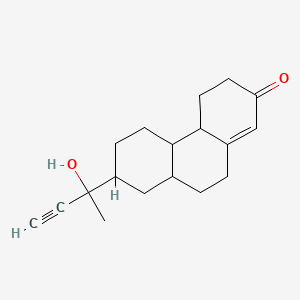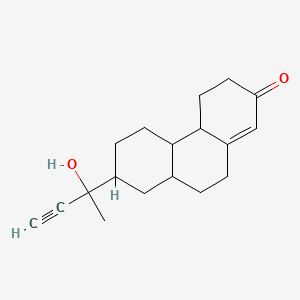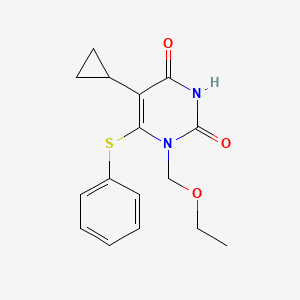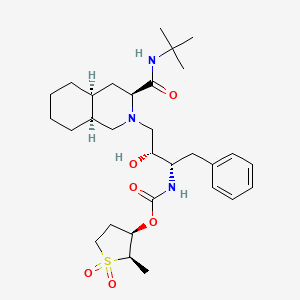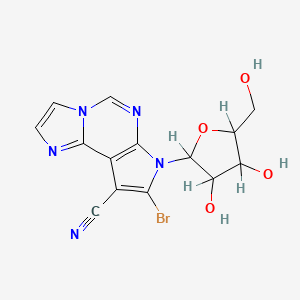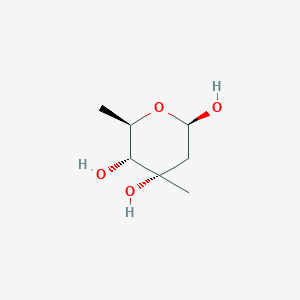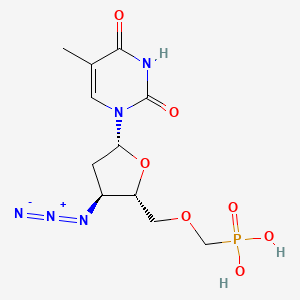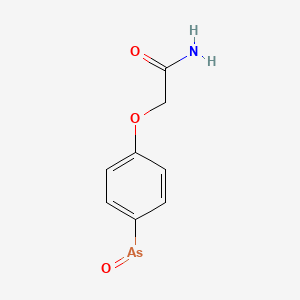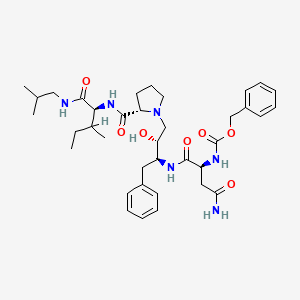
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core amino acid derivatives, followed by the sequential addition of various functional groups under controlled conditions. Key steps include:
Protection and Deprotection of Functional Groups: Protecting groups such as carbobenzyloxy (Cbz) are used to shield reactive amine groups during intermediate steps.
Peptide Bond Formation: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate the formation of peptide bonds.
Chiral Resolution: Techniques such as chiral chromatography or enzymatic resolution ensure the correct stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (lithium aluminium hydride)
Coupling Reagents: EDCI, HOBt
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
科学研究应用
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic agent for targeting specific molecular pathways in diseases.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and protein synthesis.
相似化合物的比较
Similar Compounds
L-Leucinamide: Similar structure but lacks the phenyl and hydroxyl groups.
L-Valinamide: Similar structure but with different side chains.
L-Phenylalaninamide: Contains a phenyl group but differs in the overall structure.
Uniqueness
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
CAS 编号 |
127749-93-3 |
|---|---|
分子式 |
C37H54N6O7 |
分子量 |
694.9 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-4-amino-1-[[(2S,3R)-3-hydroxy-4-[(2S)-2-[[(2S)-3-methyl-1-(2-methylpropylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C37H54N6O7/c1-5-25(4)33(36(48)39-21-24(2)3)42-35(47)30-17-12-18-43(30)22-31(44)28(19-26-13-8-6-9-14-26)40-34(46)29(20-32(38)45)41-37(49)50-23-27-15-10-7-11-16-27/h6-11,13-16,24-25,28-31,33,44H,5,12,17-23H2,1-4H3,(H2,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)/t25?,28-,29-,30-,31+,33-/m0/s1 |
InChI 键 |
HBUSMWQNIFQTTL-VVGPYJCKSA-N |
手性 SMILES |
CCC(C)[C@@H](C(=O)NCC(C)C)NC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
规范 SMILES |
CCC(C)C(C(=O)NCC(C)C)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





